N-(2-Aminoethyl)-N-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N'-methyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-11(7-5-9)8-4-2-3-6-10-8/h2-4,6H,5,7,9H2,1H3 |
InChI Key |
HWDGMJIXPWQDCM-UHFFFAOYSA-N |
SMILES |
CN(CCN)C1=CC=CC=N1 |
Canonical SMILES |
CN(CCN)C1=CC=CC=N1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of N 2 Aminoethyl N Methylpyridin 2 Amine
Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of N-(2-Aminoethyl)-N-methylpyridin-2-amine. The vibrational modes of the molecule are determined by the motions of its constituent atoms and are characteristic of the bonds present.
The FT-IR and Raman spectra would be characterized by vibrations from the pyridine (B92270) ring, the N-methyl group, the ethylenediamine (B42938) bridge, and the terminal amino group.
Pyridine Ring Vibrations : The pyridine ring gives rise to a series of characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. nih.gov C=C and C=N stretching vibrations within the ring are expected to appear in the 1625-1400 cm⁻¹ range. pharmaffiliates.com In-plane and out-of-plane ring deformation modes would be found at lower frequencies.
Amino and Alkyl Group Vibrations : The primary amine (-NH₂) group would exhibit symmetric and asymmetric N-H stretching bands in the 3450-3250 cm⁻¹ region. nih.gov An NH₂ scissoring (bending) mode is anticipated around 1650-1580 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl (-CH₃) and ethyl (-CH₂-CH₂-) groups are expected in the 2980-2870 cm⁻¹ range. nih.gov The C-N stretching vibrations for both the aliphatic and aromatic amine groups would be located in the 1350-1000 cm⁻¹ region, often coupled with other vibrations. nih.gov
Table 3.1.1: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3450 - 3250 | nih.gov |
| C-H Aromatic Stretch | Pyridine Ring | 3100 - 3000 | nih.gov |
| C-H Aliphatic Stretch | -CH₃, -CH₂- | 2980 - 2870 | nih.gov |
| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1650 - 1580 | nih.gov |
| C=C, C=N Ring Stretch | Pyridine Ring | 1625 - 1400 | pharmaffiliates.com |
| C-N Stretch | Aliphatic & Aromatic Amines | 1350 - 1000 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics (¹H, ¹³C, 2D NMR, Variable Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and three-dimensional structure of this compound in solution.
¹H NMR : The proton NMR spectrum would provide key information. The protons on the pyridine ring would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The ethylenediamine bridge protons (-CH₂-CH₂-) would likely appear as two distinct multiplets in the aliphatic region (δ 2.5-4.0 ppm). The N-methyl group (-CH₃) would present as a singlet, likely in the δ 2.5-3.0 ppm range. The primary amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR : The carbon NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the downfield region (δ 110-160 ppm). The two aliphatic carbons of the ethyl bridge and the N-methyl carbon would appear in the upfield region (δ 30-60 ppm).
2D NMR : Techniques like COSY (Correlation Spectroscopy) would confirm the ¹H-¹H coupling between the adjacent ethylenediamine protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the N-methyl protons and the adjacent ethyl carbon and the C2 carbon of the pyridine ring, definitively establishing the molecular connectivity.
Variable Temperature NMR : VT-NMR studies could provide insights into dynamic processes such as hindered rotation around the C(pyridine)-N bond or conformational exchange within the ethylenediamine chain. Changes in the line shape of NMR signals as a function of temperature would allow for the determination of the energy barriers for these processes.
Table 3.2.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine CH | Aromatic Ring | 6.5 - 8.5 | 105 - 150 |
| Pyridine C-N | Aromatic Ring | - | 155 - 160 |
| N-CH₂ | Ethyl Bridge | 3.0 - 4.0 | 45 - 60 |
| H₂N-CH₂ | Ethyl Bridge | 2.5 - 3.5 | 35 - 50 |
| N-CH₃ | Methyl Group | 2.5 - 3.0 | 30 - 45 |
| NH₂ | Primary Amine | Variable, broad | - |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₃N₃), the exact molecular weight is 151.21 g/mol . sigmaaldrich.com
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 151. As the molecule contains an odd number of nitrogen atoms, this peak will have an odd nominal mass, consistent with the nitrogen rule.
The fragmentation of the molecule would be dominated by cleavages alpha to the nitrogen atoms, which are stabilized by the lone pairs.
Alpha-Cleavage : The most characteristic fragmentation for aliphatic amines is the cleavage of a C-C bond adjacent to a nitrogen atom. chemscene.com
Cleavage of the C-C bond in the ethylenediamine chain would be a major fragmentation pathway. This could lead to the formation of a stabilized iminium ion. For instance, loss of the •CH₂NH₂ radical (mass 30) would result in a fragment ion at m/z 121.
Alternatively, cleavage resulting in the loss of a [C₅H₄N-N(CH₃)]• radical could lead to a fragment at m/z 44, [CH₂NH₂]⁺.
Another prominent alpha-cleavage would be the loss of a hydrogen radical from the carbon alpha to the terminal amino group, leading to an [M-1]⁺ ion at m/z 150.
Table 3.3.1: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway | Reference |
| 151 | [C₈H₁₃N₃]⁺• | Molecular Ion (M⁺•) | sigmaaldrich.com |
| 150 | [C₈H₁₂N₃]⁺ | Loss of H• (alpha-cleavage) | chemscene.com |
| 121 | [C₇H₉N₂]⁺ | Loss of •CH₂NH₂ | chemscene.com |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment | |
| 44 | [C₂H₆N]⁺ | [CH₂=NHCH₃]⁺ or [CH₂=CHNH₂]⁺ | researchgate.net |
Electronic Absorption Spectroscopy for Electronic Transitions (UV-Vis, TD-DFT Correlation)
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions associated with conjugated systems and heteroatoms.
The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 2-aminopyridine (B139424) chromophore. Pyridine itself exhibits absorptions around 250-270 nm. The amino group, acting as an auxochrome, would cause a bathochromic (red) shift of these absorptions due to the extension of the conjugated system by the nitrogen lone pair. One would expect to see strong absorption bands in the 230-260 nm and 280-320 nm regions, corresponding to π→π* transitions within the substituted pyridine ring. Weaker n→π* transitions may also be observed. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) calculations would be a valuable tool to correlate the experimental UV-Vis spectrum with specific electronic transitions. These calculations can predict the energies and oscillator strengths of the transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing for a detailed assignment of the observed absorption bands. nih.gov
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
If suitable crystals could be grown, an X-ray diffraction study would reveal:
Molecular Conformation : The precise geometry of the pyridine ring and the conformation of the flexible (2-aminoethyl)-N-methyl side chain. It would show the torsion angles defining the spatial relationship between the pyridine ring and the side chain.
Bond Parameters : Exact bond lengths and angles, for example, the C-N bond lengths for the exocyclic and ring nitrogens, which can provide insight into the degree of electron delocalization.
Intermolecular Interactions : The crystal packing would likely be dominated by hydrogen bonding. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the pyridine nitrogen and the tertiary amine nitrogen can act as acceptors. These N-H···N interactions would play a crucial role in assembling the molecules into a three-dimensional supramolecular architecture. nih.gov Pi-stacking interactions between the pyridine rings of adjacent molecules might also be observed. enamine.net
Computational and Theoretical Investigations on N 2 Aminoethyl N Methylpyridin 2 Amine
Quantum Chemical Calculations (Density Functional Theory) for Electronic and Energetic Insights
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. researchgate.netresearchgate.net By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), it is possible to calculate a wide range of molecular properties, offering deep insights into the molecule's stability, reactivity, and electronic characteristics. researchgate.netnih.gov
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential Surfaces, Electron Localization Functions)
The electronic properties of a molecule are fundamental to understanding its chemical behavior. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgnajah.edu A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For pyridine (B92270) derivatives, the HOMO is often located over the amine groups and the pyridine ring, indicating these are the primary sites for electron donation, while the LUMO is distributed over the ring system, signifying its capacity as an electron acceptor. najah.eduresearchgate.net
Table 1: Frontier Molecular Orbital Parameters (Illustrative for a Pyridine Derivative)
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. For aminopyridines, the most negative potential is typically located around the nitrogen atom of the pyridine ring and the amino substituents, highlighting these as key sites for protonation and hydrogen bonding. nih.govresearchgate.net
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule. It is useful for distinguishing different types of chemical bonds (covalent, ionic, metallic) and identifying lone pairs of electrons.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method is exceptionally useful for quantitatively describing delocalization effects and intramolecular charge transfer (ICT). najah.edu
The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu The stabilization energy, E(2), associated with an interaction between a donor orbital (i) and an acceptor orbital (j) is a key output. A large E(2) value indicates a strong electronic delocalization. wisc.edu For N-(2-Aminoethyl)-N-methylpyridin-2-amine, significant interactions would be expected between the lone pair orbitals of the nitrogen atoms (donors) and the antibonding π* orbitals of the pyridine ring (acceptors), leading to charge delocalization and stabilization of the molecule.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N, Pyridine) | π* (C-C, Pyridine) | ~20-30 |
| LP (N, Ethylamino) | σ* (C-N) | ~5-10 |
Note: This table contains illustrative data representing typical NBO analysis findings for related aminopyridine structures. LP denotes a lone pair and σ/π* denote antibonding orbitals.*
Derivation of Thermochemical Parameters
DFT calculations, specifically frequency calculations, can be used to derive important thermochemical parameters. materialsciencejournal.org By analyzing the vibrational frequencies of the molecule at its optimized geometry, it is possible to compute statistical mechanical quantities such as zero-point vibrational energy (ZPVE), thermal energy, heat capacity (Cv), and entropy (S). These parameters are crucial for predicting the thermodynamic stability of the molecule and its behavior under different temperature conditions.
Table 3: Calculated Thermochemical Parameters (Illustrative)
| Parameter | Units | Illustrative Value |
|---|---|---|
| Zero-point vibrational energy | kcal/mol | 120.5 |
| Thermal energy (Etotal) | kcal/mol | 128.2 |
| Heat Capacity (Cv) | cal/mol·K | 45.8 |
Note: Values are for illustrative purposes and represent typical outputs from DFT frequency calculations on molecules of similar size and complexity.
Molecular Dynamics Simulations for Conformational Analysis and Interfacial Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ceitec.cz For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. By simulating the molecule's motion, it is possible to identify low-energy conformations, understand the flexibility of the aminoethyl side chain, and analyze how the molecule might interact with its environment, such as a solvent or a biological receptor. irbbarcelona.orgacademie-sciences.fr Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. academie-sciences.fr
Molecular Docking Studies for Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This method is central to structure-based drug design. nih.gov For this compound, docking studies could be employed to investigate its potential to bind to various biological targets. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. mdpi.com The results can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. dergipark.org.trmdpi.com For instance, the pyridine ring could engage in π-stacking with aromatic amino acid residues, while the primary and tertiary amine groups could act as hydrogen bond donors or acceptors. nih.gov
Analysis of Non-Covalent Interactions (Hirshfeld Surface Analysis, Hydrogen Bonding, π-Stacking)
Non-covalent interactions are dominant forces in supramolecular chemistry and are critical for understanding crystal packing and molecular recognition. mdpi.comrsc.org
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov The analysis generates a 2D "fingerprint plot," which provides a summary of all intermolecular contacts, with each point representing a pair of distances from the surface to the nearest atoms inside and outside the surface. mdpi.com For a molecule containing hydrogen, carbon, and nitrogen, the most significant contributions to the crystal packing typically come from H···H, C···H/H···C, and N···H/H···N contacts. nih.govresearchgate.net
Table 4: Percentage Contributions of Interatomic Contacts from Hirshfeld Surface Analysis (Illustrative)
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45-55 |
| C···H / H···C | 15-25 |
| N···H / H···N | 10-20 |
| C···C | 2-5 |
Note: This table presents typical percentage contributions for organic molecules containing C, H, and N, based on published Hirshfeld analyses. nih.govnih.govresearchgate.net
Hydrogen bonding is a critical directional interaction for this compound. The primary amine (-NH2) group can act as a hydrogen bond donor, while the pyridine nitrogen and the tertiary amine nitrogen can act as acceptors. These interactions play a defining role in the molecule's structure in condensed phases and in its binding to receptors. nih.gov
Coordination Chemistry of N 2 Aminoethyl N Methylpyridin 2 Amine As a Ligand
Design Principles for Chelating Pyridyl-Amine Ligands
The design of chelating pyridyl-amine ligands is guided by several key principles aimed at tailoring the ligand's properties for specific metal ions and applications. The primary considerations include the number and type of donor atoms, the length and flexibility of the spacer connecting the donor groups, and the steric and electronic effects of substituents on the pyridine (B92270) ring and amine nitrogen atoms. The combination of a "soft" pyridine nitrogen and "hard" amine nitrogens in a single molecule allows for versatile coordination to a variety of metal centers. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a fundamental driving force in the design of these molecules. The size of the chelate ring formed upon coordination is also a critical factor, with five- and six-membered rings generally being the most stable.
Synthesis and Structural Characterization of Metal Complexes of N-(2-Aminoethyl)-N-methylpyridin-2-amine
Coordination Modes and Ligand Denticity (e.g., Bidentate, Tridentate, Bridging)
Based on its structure, this compound possesses three potential donor nitrogen atoms: the pyridine nitrogen, the secondary amine nitrogen, and the primary amine nitrogen. This suggests that it could act as a bidentate or tridentate ligand. In a bidentate mode, it might coordinate through the pyridine nitrogen and one of the ethylenediamine (B42938) nitrogens, forming a stable five-membered chelate ring. A tridentate coordination mode would involve all three nitrogen atoms binding to a single metal center. Furthermore, the possibility of the ligand acting as a bridging ligand, connecting two or more metal centers, cannot be ruled out, potentially leading to the formation of polynuclear complexes or coordination polymers. pvpcollegepatoda.org
Geometry and Stereochemistry of Metal Centers
The geometry and stereochemistry of the resulting metal complexes would be highly dependent on the coordination number and electronic configuration of the central metal ion, as well as the denticity of the this compound ligand. For a tridentate coordination to a hexacoordinate metal ion, a meridional (mer) or facial (fac) arrangement of the donor atoms would be possible. Common geometries for transition metal complexes with pyridyl-amine ligands include octahedral, square planar, and tetrahedral arrangements. uomustansiriyah.edu.iq
Spectroscopic Probing of Metal-Ligand Interactions
The coordination of this compound to a metal ion would be expected to induce significant changes in its spectroscopic signatures. In infrared (IR) spectroscopy , the stretching frequencies of the N-H and C-N bonds would likely shift upon complexation, providing evidence of the involvement of the nitrogen atoms in bonding. ekb.egNuclear Magnetic Resonance (NMR) spectroscopy would also be a powerful tool, as the chemical shifts of the protons and carbons near the coordination sites would be affected by the paramagnetic or diamagnetic nature of the metal center and the electronic redistribution upon complex formation. UV-Visible (UV-Vis) spectroscopy could reveal the d-d electronic transitions of the metal center, which are sensitive to the ligand field strength and the coordination geometry of the complex. researchgate.net
Electronic and Magnetic Characteristics of this compound Metal Complexes
The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field environment. For transition metal complexes of this compound, the ligand would influence the splitting of the d-orbitals of the metal center. This, in turn, would determine the spin state (high-spin or low-spin) and the magnetic moment of the complex. Techniques such as magnetic susceptibility measurements would be crucial for determining these properties. researchgate.net
Supramolecular Architectures and Crystal Engineering in this compound Coordination Compounds
The presence of N-H groups in the this compound ligand provides the potential for hydrogen bonding interactions in the solid state. These non-covalent interactions, along with other forces such as π-π stacking between pyridine rings, could be exploited in crystal engineering to construct intricate supramolecular architectures. mdpi.com By carefully selecting metal ions and counter-anions, it might be possible to direct the self-assembly of discrete molecular complexes into one-, two-, or three-dimensional networks with potentially interesting properties.
Catalytic Applications of N 2 Aminoethyl N Methylpyridin 2 Amine and Its Metal Complexes
Role in Transition Metal-Mediated Transformations
While N-aryl-2-aminopyridines are known to act as directing groups and form stable complexes with metals like palladium, rhodium, and ruthenium to facilitate C-H activation and cross-coupling reactions, specific data on the catalytic role of N-(2-Aminoethyl)-N-methylpyridin-2-amine in these transformations is not available. nih.govrsc.org
Carbon-Carbon Cross-Coupling Reactions (e.g., Heck, Suzuki)
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Similarly, the Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. mdpi.comnih.gov Both are powerful methods for C-C bond formation. Pyridine-based ligands are frequently employed in these reactions to stabilize the metal center and influence reactivity. mdpi.com However, a search of the literature did not yield specific examples or detailed research findings on the use of this compound or its metal complexes as catalysts for Heck or Suzuki reactions.
Oxidative Polymerization Processes
No specific research findings or data tables concerning the application of this compound or its metal complexes in oxidative polymerization processes were identified in the reviewed scientific literature.
Hydrogenation and Transfer Hydrogenation Reactions
Transfer hydrogenation is a common method for the reduction of ketones, aldehydes, and imines, often using hydrogen donors like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst. mdpi.com Ruthenium complexes featuring 2-(aminomethyl)pyridine and phosphine (B1218219) ligands have been shown to be highly active catalysts for the transfer hydrogenation of ketones. google.comgoogle.com While the structural motif is similar, there is no specific literature detailing the performance of this compound as a ligand in these catalytic systems.
Catalysis in Carbon Dioxide Conversion Reactions (e.g., C-N bond formation, N-methylation)
The conversion of carbon dioxide (CO₂) into value-added chemicals is a significant area of research. nih.govnih.gov The formation of C-N bonds through the reaction of CO₂ with amines is a key strategy for producing carbamates, ureas, and for the N-methylation of amines when a reducing agent is present. nih.govionike.comrsc.org Various catalytic systems, both metal-based and metal-free, have been developed for these transformations. researchgate.netrsc.org Despite the potential of amine-functionalized ligands to participate in CO₂ activation, specific studies employing this compound for this purpose are not documented in the available literature.
Mechanistic Studies of Catalytic Cycles
Mechanistic studies are crucial for understanding catalyst behavior and optimizing reaction conditions. Such studies often involve spectroscopic analysis, kinetic experiments, and computational modeling to elucidate the elementary steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. While general mechanisms for cross-coupling and hydrogenation reactions are well-established, whiterose.ac.uk no specific mechanistic investigations into catalytic cycles involving this compound as a ligand were found.
Influence of Ligand Structure on Catalytic Activity and Selectivity
The electronic and steric properties of a ligand play a critical role in determining the activity and selectivity of a metal catalyst. For pyridine-based ligands, substituents on the pyridine (B92270) ring can modulate the electron density at the metal center, which in turn affects its catalytic performance. nih.govnih.gov For instance, electron-donating groups can enhance the rate of certain catalytic steps, while bulky substituents can influence stereoselectivity. nih.gov The this compound ligand features a primary amine, a tertiary amine, and a pyridine nitrogen, offering multiple coordination sites. The interplay between the methyl and aminoethyl groups on the exocyclic nitrogen would be expected to influence the ligand's steric profile and coordination geometry. However, without specific experimental data, any discussion of the structure-activity relationship for this particular compound remains speculative.
Advanced Analytical Methodologies Applied to N 2 Aminoethyl N Methylpyridin 2 Amine Research
In-Situ and Operando Spectroscopic Characterization for Reaction Monitoring
In-situ and operando spectroscopy are powerful methodologies for observing chemical reactions in real-time and under actual operating conditions. wikipedia.org Operando spectroscopy, a term derived from the Latin for "working," involves the simultaneous measurement of a material's spectroscopic characteristics while its catalytic activity is being assessed. wikipedia.org This approach aims to establish direct relationships between the structure of a catalyst and its reactivity, providing critical information on reaction mechanisms. wikipedia.org
While specific operando studies focused solely on N-(2-Aminoethyl)-N-methylpyridin-2-amine are not widely detailed in public literature, the application of these techniques is highly relevant for understanding its synthesis or its role in catalytic processes. For instance, in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy could monitor the vibrational modes of the pyridine (B92270) ring and amine groups during a reaction, tracking the formation of the compound or its transformation. This would allow researchers to identify key reaction stages, determine kinetics, and observe the influence of reaction parameters like temperature and pressure.
Table 1: Representative In-Situ FTIR Data for a Hypothetical Synthesis of this compound This table is illustrative and represents the type of data that would be generated in such an experiment.
| Time (minutes) | Wavenumber (cm⁻¹) | Assignment | Observation |
|---|---|---|---|
| 0 | 1680 | C=O stretch (reactant) | Strong signal from starting material. |
| 15 | 1680 | C=O stretch (reactant) | Signal intensity decreases. |
| 15 | 1595 | C=N stretch (pyridine) | New signal appears and grows. |
| 30 | 1680 | C=O stretch (reactant) | Signal is significantly weaker. |
| 30 | 1595 | C=N stretch (pyridine) | Signal intensity increases. |
| 60 | 1680 | C=O stretch (reactant) | Signal is absent. |
| 60 | 1595 | C=N stretch (pyridine) | Signal is strong and stable. |
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and structurally characterizing reaction intermediates, which are often transient and present in low concentrations. rsc.org Techniques like Electrospray Ionization (ESI) are particularly well-suited for studying reactions in solution, as they can gently transfer ions from the liquid phase to the gas phase for analysis. nih.gov
In the context of this compound research, HRMS could be used to detect and identify charged intermediates formed during its synthesis or subsequent reactions. nih.gov For example, during a metal-catalyzed cross-coupling reaction to form the compound, HRMS could identify organometallic intermediates where the amine is coordinated to the metal center. Similarly, in bioactivation or metabolism studies, HRMS is crucial for identifying reactive metabolites, which can be achieved by trapping them with agents like potassium cyanide to form stable adducts that are then analyzed. mdpi.com The precise mass measurements provided by HRMS allow for the determination of elemental compositions, which is vital for confirming the identity of unknown species. mdpi.com
Table 2: Potential Intermediates in this compound Reactions and Their Theoretical Mass This table is illustrative, showing potential species that could be targeted for HRMS analysis.
| Species | Formula | Theoretical m/z [M+H]⁺ | Potential Role |
|---|---|---|---|
| Protonated Compound | C₈H₁₄N₃⁺ | 152.1233 | Stable ion in ESI-MS |
| N-Oxide Metabolite | C₈H₁₃N₃O⁺ | 168.1182 | Metabolic intermediate |
| Iminium Ion | C₈H₁₂N₃⁺ | 150.1077 | Reactive intermediate |
| Metal Complex Fragment | C₈H₁₃N₃Pd⁺ | 256.0151 (for ¹⁰⁶Pd) | Catalytic intermediate |
Solid-State Nuclear Magnetic Resonance Spectroscopy for Materials Characterization
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure, dynamics, and interactions of molecules in the solid phase. nih.gov It is particularly valuable for characterizing amorphous or poorly crystalline materials where diffraction methods are not feasible. mdpi.com
If this compound were to be incorporated into a solid matrix, such as a polymer, a metal-organic framework (MOF), or grafted onto a silica (B1680970) surface, ssNMR would be essential for its characterization. mdpi.com By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), researchers can obtain high-resolution spectra for nuclei such as ¹³C, ¹⁵N, and ¹H. nih.gov These spectra provide information on the local chemical environment of each atom, revealing details about the conformation of the molecule, its packing in the solid state, and its interactions with the surrounding matrix. mdpi.com For instance, changes in the ¹⁵N chemical shifts could indicate hydrogen bonding involving the amine groups. mdpi.com
Table 3: Typical Solid-State NMR Chemical Shift Ranges for Functional Groups in this compound This table provides expected chemical shift ranges based on general ssNMR principles.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Information Gained |
|---|---|---|---|
| ¹³C | Pyridine Ring | 110 - 160 | Electronic environment of the ring |
| ¹³C | Aliphatic Chain (-CH₂-) | 30 - 60 | Conformation and packing of the ethyl chain |
| ¹³C | N-Methyl (-CH₃) | 30 - 50 | Local environment of the methyl group |
| ¹⁵N | Pyridine Nitrogen | -100 to 0 | Coordination state and electronic structure |
| ¹⁵N | Amine Nitrogens | -350 to -300 | Protonation state, hydrogen bonding |
Synchrotron-Based Techniques for Electronic Structure and Local Environment Analysis
Synchrotron light sources produce extremely bright X-rays that enable a suite of powerful analytical techniques for probing the electronic and geometric structure of materials with high precision. mdpi.comucsd.edu For research involving this compound, particularly when it functions as a ligand in metal complexes, techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are invaluable. nih.gov
XAS can provide detailed information about the oxidation state of a central metal atom and the local coordination environment, including bond distances and coordination numbers. nih.gov This is crucial for understanding the active site of a catalyst. XPS is a surface-sensitive technique that yields information about the elemental composition and chemical states of the atoms on the surface of a material. nih.gov These methods, often available with in-situ or operando capabilities at synchrotron facilities, allow researchers to track changes in the electronic structure and local environment of a material under reaction conditions. bnl.gov
Table 4: Application of Synchrotron Techniques to a Hypothetical Metal Complex of this compound This table summarizes the type of information obtained from key synchrotron methods.
| Technique | Abbreviation | Information Provided | Relevance to the Compound |
|---|---|---|---|
| X-ray Absorption Near Edge Structure | XANES | Oxidation state and coordination geometry of the metal center. | Determines the electronic effect of the ligand on the metal. |
| Extended X-ray Absorption Fine Structure | EXAFS | Bond lengths, coordination number, and identity of neighboring atoms. | Precisely measures the metal-nitrogen bond distances. |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and chemical (oxidation) states. | Confirms surface binding and identifies the oxidation states of N atoms. |
| High-Resolution Powder Diffraction | HRPD | Detailed crystal structure and phase identification. | Solves the crystal structure of a solid material containing the compound. nih.gov |
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods are essential for investigating the redox properties of molecules, providing insights into their ability to donate or accept electrons. nih.gov Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly used to determine the oxidation and reduction potentials of electroactive species. semanticscholar.org
For this compound, which contains multiple electron-rich nitrogen atoms, its electrochemical behavior is of significant interest. The pyridine ring and the amine groups can undergo oxidation. mdpi.com By performing CV, one can measure the potential at which these oxidation events occur. This data provides a quantitative measure of the compound's electron-donating ability, which is a key parameter in applications ranging from catalysis to materials science. The electrochemical behavior can be influenced by the solvent, pH, and the nature of the electrode surface. researchgate.net Comparing the redox potentials of the compound to those of its metal complexes can also reveal the electronic influence of the metal center. semanticscholar.org
Table 5: Hypothetical Electrochemical Data for this compound from Cyclic Voltammetry This table presents representative data that could be obtained from a CV experiment.
| Analyte | Epa (V vs. Fc/Fc⁺) | Epc (V vs. Fc/Fc⁺) | Process Type | Interpretation |
|---|---|---|---|---|
| Compound | +0.85 | --- | Irreversible Oxidation | Oxidation likely occurs at one of the amine/pyridine nitrogen sites. |
| Compound | +1.20 | --- | Irreversible Oxidation | A second oxidation event at a higher potential. |
| Metal Complex | +1.05 | +0.95 | Quasi-reversible | Oxidation of the metal center, influenced by the ligand. |
Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential
Future Research Directions and Outlook for N 2 Aminoethyl N Methylpyridin 2 Amine
Rational Design of Next-Generation Synthetic Strategies
Future research will likely focus on developing more efficient, selective, and sustainable methods for synthesizing N-(2-Aminoethyl)-N-methylpyridin-2-amine and its derivatives. While traditional N-alkylation methods exist, next-generation strategies are needed to overcome challenges such as over-alkylation and the use of harsh reagents.
Rational design will be crucial for creating synthetic pathways that offer high yields and atom economy. One promising direction is the use of metal-free catalytic systems. For instance, a strategy employing BF₃·OEt₂ as a catalyst for the N-alkylation of 2-aminopyridines with diketones has been shown to proceed smoothly under aerobic conditions, offering a pathway to diverse substituted secondary amines. acs.org This approach could be adapted for the aminoethylation step in the synthesis of the title compound.
Another advanced strategy involves the use of N-aminopyridinium salts as versatile ammonia (B1221849) surrogates. chemrxiv.orgchemrxiv.org This method allows for the selective construction of secondary amines through a one-pot protocol that includes N-arylation, N-alkylation via transient pyridinium (B92312) ylide intermediates, and subsequent in situ reductive cleavage of the N–N bond. chemrxiv.orgchemrxiv.org Such self-limiting alkylation chemistry elegantly overcomes the classical challenge of over-alkylation due to the enhanced nucleophilicity of the alkylated product. chemrxiv.org The development of manganese-catalyzed reactions for the alkylation of amines with alcohols also represents a sustainable method for C-N bond formation that could be explored. researchgate.net
Table 1: Comparison of Synthetic Strategies for N-Alkylated Aminopyridines
| Strategy | Key Features | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Classical N-Alkylation | Use of alkyl halides with a base. | Well-established procedures. | Often suffers from low selectivity and over-alkylation. |
| BF₃·OEt₂ Catalyzed Alkylation | Metal-free system using diketones as alkylating agents. acs.org | Cost-effective, lower toxicity, avoids metal catalysts. acs.org | Proceeds under aerobic conditions with good to excellent yields for various substituted 2-aminopyridines. acs.org |
| N-Aminopyridinium Salts | Functions as an ammonia synthon for self-limiting alkylation. chemrxiv.orgchemrxiv.org | Highly selective for secondary amines, compatible with complex molecules, one-pot operation. chemrxiv.orgchemrxiv.org | Overcomes classical challenges in selective amine alkylation by using transient pyridinium ylide intermediates. chemrxiv.org |
| Catalytic C-H Functionalization | Direct functionalization of the pyridine (B92270) C-H bond using transition metal or rare earth metal catalysts. nih.gov | High atom economy, avoids pre-functionalization of substrates. | Catalyst and substrate control can achieve high regioselectivity for specific positions on the pyridine ring. nih.govnih.gov |
Exploration of Novel Coordination Chemistry and Multifunctional Complexes
The N,N,N'-tridentate nature of this compound makes it an excellent candidate for forming stable complexes with a wide range of transition metals. Future research should explore its coordination behavior to create novel mono- and polynuclear complexes with unique properties. The ligand combines the features of 2-aminopyridine (B139424) and ethylenediamine (B42938), both of which are known to form stable metal complexes. ias.ac.in
The aminopyridinato ligand scaffold is known for its versatility, allowing for the fine-tuning of electronic and steric features through substitution. vot.pl This can lead to the formation of diverse coordination geometries. For example, related aminopyridine ligands are used to support bimetallic paddlewheel structures and trimetallic "metal string" complexes. researchgate.net The connection of two aminopyridine units can create ansa-aminopyridinato complexes, analogous to metallocenes, which can serve as well-defined platforms for catalysis. vot.pl
The title compound could act as a tridentate ligand, coordinating through the pyridine nitrogen, the tertiary amine nitrogen, and the primary amine nitrogen. This could lead to the formation of multifunctional complexes with interesting magnetic, electronic, or catalytic properties. Research into its complexes with metals like copper(II), zinc(II), nickel(II), and iron(II) could yield materials with applications in various fields. ekb.egnsf.govrsc.org For instance, copper(II) complexes with substituted ethylenediamines can form one-dimensional zigzag chain structures with tunable magnetic interactions. mdpi.com
Table 2: Potential Coordination Complexes with Aminopyridine-Based Ligands
| Complex Type | Description | Potential Metals | Key Features from Analogs |
|---|---|---|---|
| Mononuclear Complexes | A single metal center coordinated to one or more ligands. | Cu(II), Zn(II), Fe(II), Ni(II), Re(I) ias.ac.innsf.govnih.gov | Can form distorted square pyramidal or octahedral geometries; ligand can act as S,N,Npy-tridentate donor. nih.govnih.gov |
| Bimetallic Paddlewheel Complexes | Two metal centers bridged by multiple aminopyridinato-type ligands. | Rh(II), Ru(II), Cr(II) | Supported by ligands like 2-anilinopyridines; feature metal-metal bonds. researchgate.net |
| Polynuclear Metal Strings | A linear chain of three or more metal atoms helically wrapped by polypyridylamine ligands. | Ni(II), Co(II), Ru(II) | Can support chains of up to 11 metal atoms; exhibit interesting magnetic and conductive properties. researchgate.net |
| ansa-Aminopyridinato Complexes | Two aminopyridine units linked by a bridge, forming a chelating ligand system. | Ti(IV), Zr(IV) | Analogous to metallocenes; provides access to well-defined early transition metal catalysts. vot.pl |
Development of Highly Efficient and Selective Catalytic Systems
The development of catalysts with high activity, selectivity, and stability is a cornerstone of modern chemistry. Metal complexes of this compound are promising candidates for homogeneous and heterogeneous catalysis. The ligand's structure allows for precise tuning of the steric and electronic environment around the metal center, which is critical for catalytic performance. vot.pl
Complexes derived from aminopyridine and ethylenediamine ligands have already demonstrated catalytic activity. For example, N–Zn and N–Cu complexes involving these ligands have been successfully used as catalysts for the Henry (nitroaldol) reaction, achieving high yields. ias.ac.in Furthermore, iron(II) complexes supported by aminopyridine ligands have been investigated for atom transfer radical polymerization (ATRP) of styrene, where ligand optimization was shown to be key to improving catalyst activity. nsf.gov
Future work could focus on designing catalytic systems for a broader range of organic transformations. This includes C-H functionalization, cross-coupling reactions, and polymerization. nih.govacs.org The ligand could be immobilized on solid supports to create robust and recyclable heterogeneous catalysts, combining the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones. For instance, a Ni(II)-4-aminopyridine complex has been shown to be effective in the photocatalytic removal of organic dyes from water. ekb.eg
Advanced Computational Methodologies for Predictive Research
Computational chemistry offers powerful tools for accelerating the design and discovery of new molecules and materials. For this compound, advanced computational methodologies can provide deep insights into its structure, properties, and reactivity, guiding experimental efforts.
Density Functional Theory (DFT) is a key methodology for this purpose. DFT calculations can be used to study the electronic structure, frontier molecular orbitals (HOMO-LUMO), and chemical reactivity parameters of the ligand and its metal complexes. ekb.egscirp.org Such studies can help rationalize reaction mechanisms, predict the stability of different isomers, and understand the nature of ligand-metal bonding. For example, computational studies on related aminopyridine systems have been used to analyze structure-activity relationships and reinforce experimental findings in drug discovery. nih.gov
Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are particularly valuable for predicting biological activity. nih.gov These methods can be used to simulate the interaction of the compound or its complexes with biological targets, such as enzymes or protein receptors. nih.govnih.gov For catalytic applications, computational modeling can predict the regioselectivity of reactions, as demonstrated in the functionalization of pyridinium derivatives where electrostatic interactions predicted by calculations explained the observed C2 versus C4 selectivity. acs.org
Table 3: Application of Computational Methods to Aminopyridine Systems
| Methodology | Application Area | Predicted Properties / Insights | Relevant Findings |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure & Reactivity | HOMO-LUMO gap, chemical hardness, reaction mechanisms, spectroscopic properties. ekb.egscirp.org | Used to calculate quantum chemical parameters and understand the biological and catalytic activities of aminopyridine complexes. ekb.egscirp.org |
| Molecular Docking | Drug Design & Catalysis | Binding modes, binding affinity, enzyme-inhibitor interactions. nih.govnih.gov | Identified key interactions (hydrophobic, π-π stacking) between aminopyridine-based inhibitors and enzyme active sites. nih.gov |
| 3D-QSAR | Drug Design | Structure-activity relationships, prediction of bioactivity for new analogs. nih.gov | Constructed models to verify interaction fields and guide the development of potent and selective kinase inhibitors. nih.gov |
| Molecular Dynamics (MD) Simulation | Conformational Analysis | Stability of ligand-protein complexes, conformational changes over time. nih.gov | Applied to verify the stability and interaction of aminopyridine derivatives within the binding pockets of target proteins. nih.gov |
Integration into Smart Materials and Functional Systems
The integration of molecular components into larger, functional systems represents a major frontier in materials science. The unique properties of this compound make it a promising building block for smart materials—materials that respond to external stimuli such as pH, temperature, light, or the presence of specific chemical species.
One avenue of research is the incorporation of this ligand into coordination polymers or metal-organic frameworks (MOFs). nih.gov The ditopic nature of related imidazo[1,5-a]pyridine (B1214698) ligands allows them to link metal centers into 1D and 2D polymeric structures. nih.gov The amine groups on the title compound could serve as responsive sites; for example, protonation/deprotonation could alter the material's structure, porosity, or optical properties, leading to applications in chemical sensing or controlled release.
Furthermore, there is growing interest in the in situ assembly of functional materials within biological systems. nih.gov This approach uses small molecule precursors that assemble into larger structures at a specific target site, a strategy that could be explored for aminopyridine derivatives. nih.gov The ability of aminopyridines to participate in hydrogen bonding and coordinate to metal ions could be harnessed to direct the self-assembly of functional materials for applications in diagnostics or therapy. The combination of different smart materials, such as shape memory alloys and shape memory polymers, into multifunctional systems is another emerging area where tailored organic ligands can play a critical role in bridging different material phases. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Aminoethyl)-N-methylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, pyridine derivatives can be functionalized via condensation of 2-aminopyridine with N-methylethylenediamine under acidic catalysis. Optimization includes controlling stoichiometry, temperature (e.g., 0–120°C), and solvent polarity (e.g., 1,4-dioxane or acetonitrile). Post-synthesis purification via column chromatography or crystallization (e.g., slow evaporation of ethanol/water mixtures) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm amine proton environments and methyl/pyridyl group connectivity.
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Hydrogen atoms are placed via difference maps or riding models .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How does this compound behave in thermal stability studies?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition profiles. For example, sharp single-stage decomposition above 300°C is typical. Endothermic transitions in DSC correlate with structural rearrangements (e.g., mesophasic changes in gels). Sample preparation must avoid oxidation by using inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Combine complementary techniques:
- Multi-nuclear NMR : N NMR clarifies ambiguous amine environments.
- X-ray Powder Diffraction : Resolves polymorphism or crystallinity issues.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize geometries for comparison with experimental data .
Q. What strategies improve ligand design for transition-metal complexes involving this compound?
- Methodological Answer :
- Ligand Parameterization : Adjust steric bulk (e.g., methyl vs. phenyl substituents) and donor atom geometry (pyridyl vs. amine coordination) to tune metal-binding affinity.
- Crystallographic Validation : Refinement with SHELXL verifies coordination modes (e.g., monodentate vs. chelating) and bond angles critical for catalytic activity .
- Spectroscopic Titrations : UV-vis and EPR monitor metal-ligand equilibria in solution .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Simulate reaction pathways (e.g., activation energies for ligand substitution) using software like ORCA.
- Molecular Dynamics : Predict solvation effects and transition states in catalytic cycles.
- Docking Studies : Model interactions with biomolecules (e.g., enzymes) for drug design applications .
Q. What experimental considerations are critical for studying its role in organogel formation?
- Methodological Answer :
- Gelation Screening : Test solvents (e.g., vegetable oils) and gelator ratios (e.g., 1–5 wt%) to optimize fiber network formation.
- Rheology : Measure storage/loss moduli (G’/G”) to assess mechanical stability.
- Thermal Analysis : Correlate TGA-DSC data with gel melting points and specific heat capacity () to understand phase transitions .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental bond angles in crystallographic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
